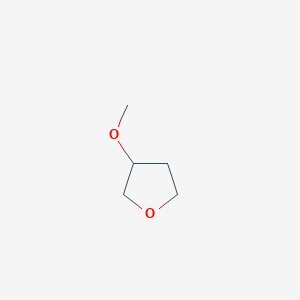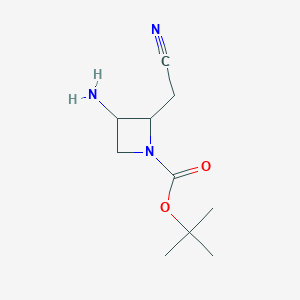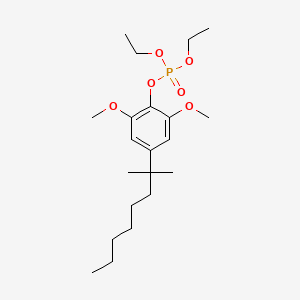
2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl diethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl diethyl phosphate is an organic compound characterized by its complex structure, which includes a phenyl ring substituted with methoxy groups and a bulky alkyl chain, along with a diethyl phosphate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl diethyl phosphate typically involves multiple steps:
Formation of the Phenyl Core: The phenyl ring with methoxy groups can be synthesized through electrophilic aromatic substitution reactions. Methoxy groups are introduced using methanol in the presence of a catalyst such as sulfuric acid.
Attachment of the Alkyl Chain: The 2-methyloctan-2-YL group can be attached via Friedel-Crafts alkylation, where the phenyl ring reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Phosphorylation: The final step involves the introduction of the diethyl phosphate group. This can be achieved by reacting the phenyl derivative with diethyl phosphorochloridate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the phosphate group, potentially converting it to a phosphite.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, where nucleophiles replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phosphites and reduced phenyl derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl diethyl phosphate is used as a reagent in organic synthesis, particularly in the formation of complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving phosphate esters. It serves as a model compound for understanding the behavior of similar biological molecules.
Medicine
Potential medical applications include its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors. Its structural features allow for the exploration of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants and lubricants. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism by which 2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl diethyl phosphate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphate group can mimic natural phosphate esters, allowing the compound to participate in phosphorylation and dephosphorylation reactions. These interactions can modulate enzyme activity and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethoxyphenyl diethyl phosphate: Lacks the bulky alkyl chain, resulting in different reactivity and applications.
4-(2-Methyloctan-2-YL)phenyl diethyl phosphate: Lacks the methoxy groups, affecting its chemical properties and biological activity.
2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl methyl phosphate: Has a methyl group instead of an ethyl group on the phosphate, leading to variations in its reactivity and applications.
Uniqueness
The unique combination of methoxy groups, a bulky alkyl chain, and a diethyl phosphate group in 2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl diethyl phosphate provides distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Propriétés
Formule moléculaire |
C21H37O6P |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl] diethyl phosphate |
InChI |
InChI=1S/C21H37O6P/c1-8-11-12-13-14-21(4,5)17-15-18(23-6)20(19(16-17)24-7)27-28(22,25-9-2)26-10-3/h15-16H,8-14H2,1-7H3 |
Clé InChI |
OHNFECWBAFKWCW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)OP(=O)(OCC)OCC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Ethyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B12834710.png)
![N-(1H-Benzo[d]imidazol-6-yl)acrylamide](/img/structure/B12834713.png)
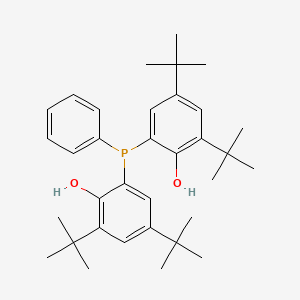
![(E)-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine](/img/structure/B12834720.png)


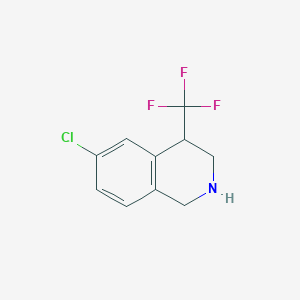

![4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine](/img/structure/B12834756.png)
![5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate](/img/structure/B12834763.png)
